molecular formula C22H23N3O3 B10987725 N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B10987725
M. Wt: 377.4 g/mol
InChI Key: MHYFNULUOZNNJU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a methoxyphenyl group and a tetrahydropyridoindole moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyridoindole core, followed by the introduction of the methoxyphenyl group and the butanamide side chain. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, or other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of specific kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a methoxyphenyl group and a tetrahydropyridoindole core in This compound may result in unique binding properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C22H23N3O3/c1-28-16-6-4-5-15(13-16)23-21(26)9-10-22(27)25-12-11-20-18(14-25)17-7-2-3-8-19(17)24-20/h2-8,13,24H,9-12,14H2,1H3,(H,23,26)

InChI Key

MHYFNULUOZNNJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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